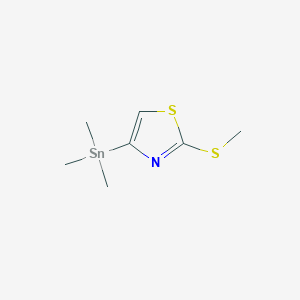
2-(Methylsulfanyl)-4-(trimethylstannyl)-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methylsulfanyl)-4-(trimethylstannyl)-1,3-thiazole is an organometallic compound that features a thiazole ring substituted with a methylsulfanyl group and a trimethylstannyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-4-(trimethylstannyl)-1,3-thiazole typically involves the reaction of a thiazole derivative with trimethyltin chloride in the presence of a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions. The reaction proceeds via nucleophilic substitution, where the trimethylstannyl group is introduced to the thiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling organotin compounds, which can be toxic.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Methylsulfanyl)-4-(trimethylstannyl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Substitution: The trimethylstannyl group can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: The compound can participate in Stille and Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Substitution: Nucleophiles like halides or organometallic reagents can be employed.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used in cross-coupling reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted thiazoles.
Coupling Reactions: Biaryl or heteroaryl compounds.
Wissenschaftliche Forschungsanwendungen
2-(Methylsulfanyl)-4-(trimethylstannyl)-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organometallic compounds and heterocycles.
Biology: Potential use in the development of biologically active molecules, such as enzyme inhibitors or receptor modulators.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in materials science for the development of new materials with unique properties, such as conductive polymers or catalysts.
Wirkmechanismus
The mechanism of action of 2-(methylsulfanyl)-4-(trimethylstannyl)-1,3-thiazole depends on its specific application. In general, the compound can interact with molecular targets through its organometallic and heterocyclic moieties. For example, in catalytic applications, the trimethylstannyl group can facilitate the formation of new bonds, while the thiazole ring can provide stability and specificity to the reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Methylsulfanyl)-1,3-thiazole: Lacks the trimethylstannyl group, making it less versatile in organometallic chemistry.
4-(Trimethylstannyl)-1,3-thiazole: Lacks the methylsulfanyl group, which can affect its reactivity and applications.
2-(Methylsulfanyl)-4-(trimethylsilyl)-1,3-thiazole: Similar structure but with a trimethylsilyl group instead of a trimethylstannyl group, leading to different reactivity and stability.
Uniqueness
2-(Methylsulfanyl)-4-(trimethylstannyl)-1,3-thiazole is unique due to the presence of both the methylsulfanyl and trimethylstannyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields of research.
Eigenschaften
CAS-Nummer |
204513-34-8 |
|---|---|
Molekularformel |
C7H13NS2Sn |
Molekulargewicht |
294.0 g/mol |
IUPAC-Name |
trimethyl-(2-methylsulfanyl-1,3-thiazol-4-yl)stannane |
InChI |
InChI=1S/C4H4NS2.3CH3.Sn/c1-6-4-5-2-3-7-4;;;;/h3H,1H3;3*1H3; |
InChI-Schlüssel |
OFHSUEUIGKGZNB-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC(=CS1)[Sn](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


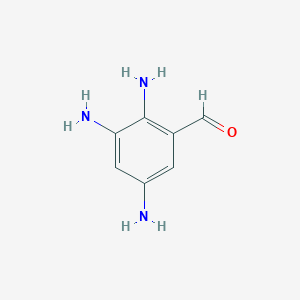
![4-Chloro-6-[5-(4-methoxyphenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14253276.png)
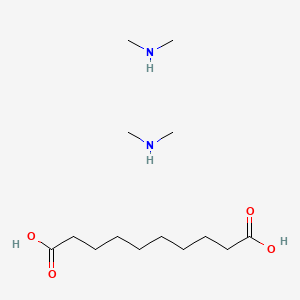
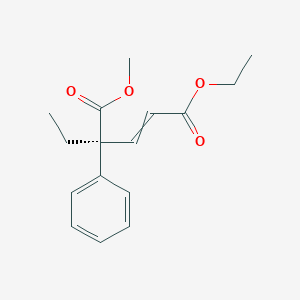
![Benzaldehyde, 2-amino-4-[2-(1-piperidinyl)ethoxy]-](/img/structure/B14253286.png)
![11-{3-[3-(Trifluoromethyl)-3H-diaziren-3-yl]phenoxy}undecanoic acid](/img/structure/B14253298.png)
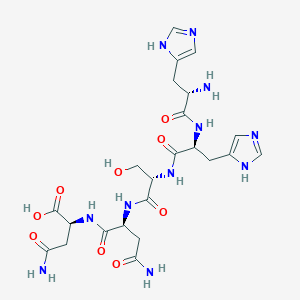
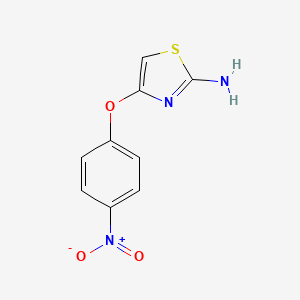
![[({2-[(2-Chlorophenyl)methoxy]-2-oxoethyl}amino)oxy]acetic acid](/img/structure/B14253325.png)
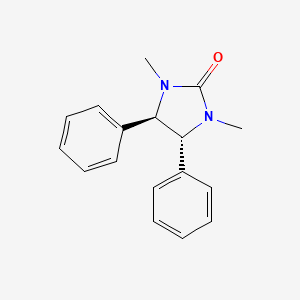


![4-[(2-Hydroxyphenyl)(4-methoxyphenyl)methoxy]benzonitrile](/img/structure/B14253338.png)
![3-[Hydroxy(pyridin-3-yl)methyl]but-3-en-2-one](/img/structure/B14253344.png)
